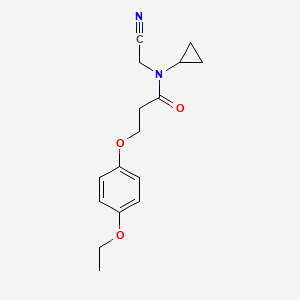

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide

Description

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide is a synthetic propanamide derivative characterized by a unique combination of functional groups:

- Cyclopropylamine substituent: Adds conformational rigidity, which may enhance target-binding specificity.

- 4-Ethoxyphenoxy side chain: A lipophilic aromatic ether that could influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-2-20-14-5-7-15(8-6-14)21-12-9-16(19)18(11-10-17)13-3-4-13/h5-8,13H,2-4,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMBIMRUXYXHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCC(=O)N(CC#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with an appropriate halogenated compound to form the ethoxyphenoxy intermediate.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with cyanomethylamine under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related propanamide derivatives and other analogs from the literature.

Structural Analogs

Propanamide Derivatives with Aryl/Heterocyclic Substituents

describes several propanamides with methoxyphenyl, chlorophenyl, or heterocyclic (pyrazole/triazole) groups . Key differences include:

- Substituent Position and Type: Compounds 4–6 (methoxyphenyl) and 7–9 (chlorophenyl) lack the ethoxyphenoxy group, reducing lipophilicity compared to the target compound. Compounds 10–12 (triazole-containing) introduce a heterocyclic ring, which may enhance hydrogen bonding or metal coordination, unlike the target’s ether and nitrile groups.

- Pharmacological Activity: These analogs were tested for neuroprotective effects against 6-OHDA-induced cytotoxicity in SH-SY5Y cells . While the target compound’s activity is unknown, substituent position (e.g., para-methoxy vs. meta-chloro) in analogs significantly influenced efficacy, suggesting that the ethoxyphenoxy group’s bulk and lipophilicity could modulate activity.

Propanamides with Amino Groups

lists N-(4-aminophenyl)propanamide and related compounds . Key contrasts:

- Polarity: The amino group in these derivatives increases hydrophilicity, whereas the target’s ethoxyphenoxy and cyanomethyl groups enhance lipophilicity.

- Reactivity: Aromatic amines are prone to oxidation or metabolic conjugation, while the cyanomethyl group may confer metabolic resistance but could pose toxicity risks (see Section 2.3).

Physicochemical Properties

Data Table: Key Comparisons

Biological Activity

N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenoxy)propanamide is an organic compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyanomethyl group, a cyclopropyl moiety, and an ethoxyphenoxy substituent, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, synthesizing current research findings, mechanisms of action, and potential applications.

Structure and Synthesis

The molecular formula for this compound is with a molecular weight of approximately 247.27 g/mol. The synthesis typically involves several key steps:

- Formation of the Cyanomethyl Intermediate : Introduction of the cyanomethyl group through reactions with cyanide ions.

- Cyclopropyl Group Introduction : Achieved via cyclopropanation reactions using reagents such as diazomethane.

- Ethoxyphenyl Group Attachment : Utilizes electrophilic aromatic substitution reactions.

- Amide Formation : Finalized through the reaction of an amine with an acyl chloride under mild conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as either an inhibitor or activator, modulating various biochemical pathways depending on the context of use.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains, indicating its use in developing antimicrobial agents.

- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated that at concentrations above 50 µM, significant inhibition of cell growth was observed, with IC50 values calculated at approximately 40 µM for certain cell lines.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound displayed notable activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Research Findings Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MICs between 25 - 100 µg/mL | |

| Anticancer | IC50 ~ 40 µM in cancer cell lines | |

| Enzyme Inhibition | Specific enzyme targets identified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.